molecular formula C26H24FN3O3 B11409986 1-(4-fluorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(4-fluorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11409986
M. Wt: 445.5 g/mol
InChI Key: HJJLNGSRUPIKBB-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a pyrrolidinone core substituted with a fluorophenyl group and a benzodiazolyl moiety

Preparation Methods

The synthesis of 1-(4-FLUOROPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves multiple steps, including the formation of the benzodiazole ring and the subsequent attachment of the pyrrolidinone and fluorophenyl groups. The synthetic route typically involves:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with appropriate carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Pyrrolidinone Core: The pyrrolidinone ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzodiazole intermediate.

    Introduction of the Fluorophenyl Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-FLUOROPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting ketones to alcohols or reducing other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring or the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-FLUOROPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Biological Studies: It is used in biological assays to study its effects on cellular pathways and its interaction with various biomolecules.

    Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-(4-FLUOROPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can be compared with similar compounds such as:

    1-(4-FLUOROPHENYL)-4-{1-[2-(2-HYDROXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE: This compound has a hydroxyl group instead of a methoxy group, which may affect its solubility and reactivity.

    1-(4-CHLOROPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE: The presence of a chlorine atom instead of fluorine can influence the compound’s electronic properties and its interactions with biological targets.

The uniqueness of 1-(4-FLUOROPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H24FN3O3

Molecular Weight

445.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C26H24FN3O3/c1-32-23-8-4-5-9-24(23)33-15-14-29-22-7-3-2-6-21(22)28-26(29)18-16-25(31)30(17-18)20-12-10-19(27)11-13-20/h2-13,18H,14-17H2,1H3

InChI Key

HJJLNGSRUPIKBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F

Origin of Product

United States

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